molecular formula C10H14O4 B580408 erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol CAS No. 1280602-81-4

erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Cat. No.: B580408
CAS No.: 1280602-81-4
M. Wt: 198.218
InChI Key: PZKYCBMLUGVAGH-LHLIQPBNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol typically involves the reduction of corresponding diketones or aldehydes. One common method is the reduction of 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione using sodium borohydride (NaBH4) under mild conditions . The reaction is usually carried out in an alcohol solvent such as methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the roots of Paeonia lactiflora, followed by purification processes. The extraction process typically involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding diketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

    Oxidation: Corresponding diketones or quinones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

Erythro-GD is utilized as a starting material or intermediate in the synthesis of more complex molecules. Its unique chemical structure allows for various reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with enhanced properties or functionalities.

Reaction Type Reagents Products
OxidationPotassium permanganateCorresponding ketones or aldehydes
ReductionSodium borohydrideAlcohol derivatives
SubstitutionAcetic anhydrideAcetylated derivatives

Biology

Erythro-GD has been studied for its potential biological activities , including:

  • Antioxidant Properties : It exhibits the ability to scavenge free radicals, providing cellular protection against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects : Research indicates that erythro-GD may inhibit inflammatory pathways, making it potentially beneficial for treating conditions characterized by chronic inflammation .
  • Antitumor Activity : Preliminary studies suggest that erythro-GD may possess anticancer properties, although further research is needed to elucidate its mechanisms and efficacy.

Medicine

In the medical field, erythro-GD is being investigated for its potential therapeutic effects in various diseases:

  • Neurodegenerative Disorders : Its antioxidant properties may help mitigate oxidative damage in neurodegenerative conditions such as Alzheimer's disease.
  • Cancer Treatment : Ongoing research explores its role in cancer therapy, particularly in enhancing the efficacy of existing treatments or reducing side effects.

Case Study 1: Antioxidant Activity

A study conducted on erythro-GD demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid. The compound effectively reduced reactive oxygen species (ROS) levels in vitro, highlighting its potential for use in formulations aimed at oxidative stress reduction .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide-induced inflammation in murine models, erythro-GD treatment resulted in reduced levels of pro-inflammatory cytokines. This finding suggests its potential application as an anti-inflammatory agent in therapeutic settings .

Mechanism of Action

The mechanism of action of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
  • CAS Number : 1280602-81-4
  • Molecular Formula : C₁₀H₁₄O₄
  • Molecular Weight : 198.22 g/mol
  • Structural Features: A phenylpropanoid derivative with a guaiacyl (4-hydroxy-3-methoxyphenyl) moiety attached to a propane-1,2-diol backbone in the erythro diastereomeric configuration .

Natural Occurrence :
Isolated from plants such as Paeonia suffruticosa (tree peony) and Curcuma longa (turmeric) , where it contributes to secondary metabolite profiles.

Synthesis and Purity: Produced via high-purity chromatographic techniques (e.g., Sephadex LH-20, reverse-phase chromatography) and validated by ¹H NMR, ¹³C NMR, MS, and HPLC . Commercial suppliers (e.g., TMstandard, Shanghai Yuanmu Biotechnology) offer it as a research standard .

Comparison with Structurally Similar Compounds

Stereoisomers: erythro vs. threo

The erythro and threo diastereomers differ in the spatial arrangement of hydroxyl groups on the propane-1,2-diol chain, significantly impacting their biochemical behavior:

Property This compound threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
CAS Number 1280602-81-4 848031-94-7
Configuration erythro (1R,2S or 1S,2R) threo (1R,2R or 1S,2S)
Natural Sources Paeonia suffruticosa , Curcuma longa Solanum lyratum
Biological Role Potential anti-inflammatory agent Intermediate in lignin degradation
  • Metabolic Pathways: The threo isomer is hypothesized as a product of microbial degradation of lignin-derived diketones (e.g., G-diketone) by Novosphingobium aromaticivorans .

Guaiacylglycerol Derivatives

Compounds with additional hydroxyl or methoxy substitutions exhibit distinct bioactivities:

Compound Key Structural Differences CAS Number Reported Activities
erythro-Guaiacylglycerol Additional hydroxyl at C3 position 38916-91-5 Antioxidant, anti-inflammatory
threo-Guaiacylglycerol Additional hydroxyl at C3 position 27391-16-8 Lignin metabolism
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol Propane-1,2-diol backbone (no stereospecificity) N/A Isolated from turmeric

Other Phenylpropanoid Diols

  • 3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol: Contains an allyl group and ether linkage; studied for resin synthesis .
  • 3-(2-Methoxyphenoxy)propane-1,2-diol: Lacks the 4-hydroxyl group; used in polymer chemistry .

Biological Activity

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, commonly referred to as a phenylpropanoid compound, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound is characterized by its phenolic structure, which allows it to participate in various biochemical reactions. It is primarily derived from natural sources such as the bark of Quercus robur and is noted for its antioxidant properties and potential therapeutic effects in medicine .

The biological activity of this compound is primarily mediated through several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to inhibit the activity of oxidoreductases, leading to decreased production of reactive oxygen species (ROS) .
  • Enzyme Interactions : It interacts with various enzymes and proteins, influencing their activity through binding interactions. This includes modulation of cell signaling pathways that are critical for cellular metabolism and gene expression .

1. Antioxidant Properties

Research indicates that this compound effectively scavenges free radicals. In vitro studies have demonstrated its ability to reduce oxidative damage in cell cultures exposed to hydrogen peroxide (H₂O₂), suggesting a protective role against oxidative stress .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways and reduces the expression of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation .

3. Antidiabetic Potential

This compound has shown promise in regulating blood glucose levels. Studies indicate that it inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate digestion, thereby lowering postprandial blood glucose levels .

4. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in the development of natural antimicrobial agents .

Case Studies and Research Findings

Study Findings
Zhao et al. (2023)Demonstrated that this compound scavenges hydroxyl radicals with an efficiency exceeding 88% at 1 mg/mL concentration .
MDPI Review (2023)Highlighted the compound's role in reducing oxidative stress markers in human hepatic cells exposed to H₂O₂ .
Biosynth ResearchReported its potential applications in pharmaceuticals due to its antioxidant and anti-inflammatory activities .

Dosage Effects and Safety Profile

The effects of this compound vary significantly with dosage:

  • Low Doses : Enhance metabolic function and muscle strength.
  • High Doses : May lead to adverse effects including toxicity; thus, careful dose management is essential in therapeutic contexts .

Q & A

Basic Research Questions

Q. How is erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol characterized in natural product research?

Methodological Answer: Structural elucidation relies on advanced analytical techniques:

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm the stereochemistry (e.g., erythro vs. threo configurations) and substitution patterns. For example, coupling constants in 1H NMR distinguish erythro (J = 4–6 Hz) from threo (J = 8–10 Hz) diastereomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or DART-MS provides exact mass (e.g., m/z 198.22068 for C10H14O4) to verify molecular formula .
  • Chromatographic Purity : HPLC with UV/RI detectors ensures purity, critical for bioactivity studies .

Q. From which natural sources has this compound been isolated, and what extraction methods are employed?

Methodological Answer:

  • Natural Sources : Isolated from Curcuma longa (turmeric) rhizomes, where it coexists with diarylheptanoids like curcumin derivatives .
  • Extraction : Sequential solvent extraction (e.g., ethanol/water) followed by column chromatography (silica gel, Sephadex LH-20) for purification. Reverse-phase HPLC is used for final isolation .

Advanced Research Questions

Q. What biotransformation methods synthesize this diol, and how do reaction conditions influence stereochemistry?

Methodological Answer:

  • Biotransformation : Hydroxy ketones (e.g., 1-(4-hydroxy-3-methoxyphenyl)propan-1-one) are enzymatically reduced using Rhodococcus spp. or Aspergillus spp. to yield erythro or threo diols. Stereoselectivity depends on microbial strain and cofactor (NADH/NADPH) availability .
  • γ-Ray Irradiation : Curcumin derivatives irradiated with γ-rays produce erythro-1-(3-methoxy-4-hydroxyphenyl)propan-1,2-diol, with yields optimized at 20–50 kGy .

Q. How do researchers investigate interactions between this compound and human topoisomerase IIα or actin?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by measuring heat changes during ligand-protein interaction .
  • Molecular Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses in topoisomerase IIα’s ATPase domain. MD simulations assess stability over 100 ns trajectories .
  • Contradiction Analysis : Discrepancies in binding data (e.g., conflicting Kd values) may arise from protein purity or buffer conditions (e.g., Mg²⁺ concentration affecting ATPase activity) .

Q. How do erythro vs. threo configurations impact pharmacological activity, and what methodologies differentiate them?

Methodological Answer:

  • Stereochemical Effects : Erythro isomers often show higher affinity for monoamine transporters (e.g., VMAT-2 inhibition) due to spatial alignment of hydroxyl groups, as seen in lobelane analogs .
  • Differentiation Methods :
    • Chiral HPLC : Uses cellulose-based columns to resolve enantiomers .
    • Circular Dichroism (CD) : Detects Cotton effects specific to erythro/threo configurations .

Q. How can conflicting reports about the compound’s stability under varying pH conditions be resolved?

Methodological Answer:

  • Stability Studies : Accelerated degradation tests (pH 1–13, 40°C) monitored via LC-MS. For example, silage studies show stability at pH 3.6–3.9 but degradation at pH >4 via ester hydrolysis .
  • Contradiction Resolution : Discrepancies may arise from matrix effects (e.g., plant extracts vs. pure compound) or analytical sensitivity (HPLC vs. GC-MS). Standardized buffers and validated protocols are critical .

Properties

IUPAC Name

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKYCBMLUGVAGH-LHLIQPBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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